3-((3-Methyloxetan-3-yl)methoxy)isonicotinonitrile
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Overview
Description
3-((3-Methyloxetan-3-yl)methoxy)isonicotinonitrile is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.22 g/mol . This compound is characterized by the presence of an oxetane ring, a nitrile group, and an isonicotinonitrile moiety. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 3-((3-Methyloxetan-3-yl)methoxy)isonicotinonitrile involves several steps. One common synthetic route starts with the preparation of 3-methyloxetan-3-yl methanol. This intermediate is then reacted with isonicotinonitrile under specific conditions to form the desired compound . The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency.
Chemical Reactions Analysis
3-((3-Methyloxetan-3-yl)methoxy)isonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
3-((3-Methyloxetan-3-yl)methoxy)isonicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-((3-Methyloxetan-3-yl)methoxy)isonicotinonitrile involves its interaction with specific molecular targets. The nitrile group can form interactions with enzymes and receptors, potentially inhibiting their activity. The oxetane ring may also contribute to the compound’s reactivity and binding affinity. Detailed studies are required to fully elucidate the molecular pathways involved.
Comparison with Similar Compounds
Similar compounds to 3-((3-Methyloxetan-3-yl)methoxy)isonicotinonitrile include:
3-Methyl-3-oxetanemethanol: This compound shares the oxetane ring but lacks the nitrile and isonicotinonitrile groups.
Isonicotinonitrile: This compound contains the nitrile group and isonicotinonitrile moiety but lacks the oxetane ring.
The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(3-methyloxetan-3-yl)methoxy]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-11(6-14-7-11)8-15-10-5-13-3-2-9(10)4-12/h2-3,5H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNMRGINSVCGIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)COC2=C(C=CN=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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